2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone
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Description
2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H15ClN2O2 and its molecular weight is 338.79. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Antimicrobial Activities : One study reports the synthesis of novel substituted isoxazoles, including a compound structurally similar to the one , exhibiting significant antioxidant and antimicrobial activities (Lokeshwari & Kumar, 2017).
Synthesis of Dihydroindolo[1,2-c]quinazoline Derivatives : Another study explored the synthesis of dihydroindolo[1,2-c]quinazoline derivatives using reactions involving compounds structurally related to 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone (Harano et al., 2007).
Antibacterial and Antifungal Activity : A study on the synthesis of novel 1H-indole derivatives demonstrated significant antimicrobial activity, including against Aspergillus niger and Candida albicans (Anonymous, 2020).
Anti-Inflammatory Properties : Research on the synthesis of derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone showed significant anti-inflammatory activity, indicating potential for the development of new anti-inflammatory agents (Karande & Rathi, 2017).
Synthesis of Chalcone Derivatives : Another study focused on the synthesis of chalcone derivatives with anti-inflammatory properties, using a process that involves compounds structurally related to the one (Rehman et al., 2022).
Synthesis for Pharmaceutical Applications : The synthesis and antimicrobial activity of heterocyclic compounds, including 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, were explored for their use in the pharmaceutical industry (Wanjari, 2020).
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-15-7-5-14(6-8-15)18-11-16(21-24-18)12-19(23)22-10-9-13-3-1-2-4-17(13)22/h1-8,11H,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXNVFXHSKKVJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.